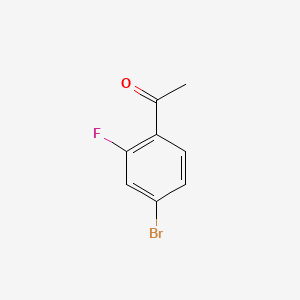

4-Bromo-2-fluoroacetophenone

描述

4-Bromo-2-fluoroacetophenone (CAS: 625446-22-2, molecular formula: C₈H₆BrFO) is a halogenated acetophenone derivative featuring bromine and fluorine substituents at the 4- and 2-positions of the aromatic ring, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of fluorinated chromones and chlorochromones with demonstrated antimicrobial activity . Its reactivity stems from the electron-withdrawing effects of the halogen substituents, which enhance electrophilic substitution and cyclization reactions. For example, treatment with substituted hydroxyacetophenones yields chalcones, which are subsequently cyclized to form bioactive chromones . The compound is commercially available through specialty chemical suppliers, underscoring its industrial relevance .

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKFCSCYGAFWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620396 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625446-22-2 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-2-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination of 4'-Fluoroacetophenone

One of the most established methods involves the bromination of commercially available 4-fluoroacetophenone using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

- Reaction conditions : Typically conducted at low temperatures (0–6°C) to minimize side reactions and over-bromination.

- Catalysts : Lewis acids like ferric chloride (FeCl₃) can be used to enhance regioselectivity for α-bromination adjacent to the ketone group.

- Solvents : Polar aprotic solvents such as dichloromethane (DCM) stabilize intermediates and improve yield.

- Yields : Optimized lab-scale reactions report yields between 70% and 85%.

Oxidation of 1-(2-Bromo-4-fluorophenyl)ethanol

An alternative approach involves the oxidation of 1-(2-bromo-4-fluorophenyl)ethanol to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane.

- Procedure : The alcohol precursor is treated with PCC at room temperature for about 2 hours.

- Purification : The reaction mixture is filtered through silica gel and purified by flash chromatography.

- Yield : High yields up to 92% have been reported.

- Spectral data : Confirmed by ^1H NMR and ^19F NMR, indicating successful oxidation without affecting halogen substituents.

Industrial and Patent-Reported Methods

Two-Step Acetylation and Bromination of 4-Fluoroaniline

Chinese patent literature describes a two-step industrially scalable method starting from 4-fluoroaniline:

- Step 1: Acetylation

- React 4-fluoroaniline with acetic anhydride in glacial acetic acid at 55–100°C for 1–3 hours to form 4-fluoroacetanilide.

- Step 2: Bromination

- Brominate the intermediate with bromine at 45–55°C for 1–3 hours.

- Follow with hydrogen peroxide addition at 40–55°C for 1–3 hours to improve selectivity.

- Decolorize with sodium bisulfite and recrystallize from ethanol-water to obtain 2-bromo-4-fluoroacetanilide with high purity and yield (>90% conversion).

Limitations and Improvements

- Bromination with elemental bromine can still produce dibromo by-products, affecting yield.

- Use of alternative brominating agents or controlled addition of oxidants can improve selectivity.

- Post-reaction treatments such as alkali washing and solvent recrystallization reduce impurities like quinones and sulfur compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 4-fluoroacetophenone | 4-Fluoroacetophenone | Br₂ or NBS, FeCl₃ catalyst, DCM, 0–6°C | 70–85 | Lab-scale, regioselective α-bromination |

| Oxidation of 1-(2-bromo-4-fluorophenyl)ethanol | 1-(2-Bromo-4-fluorophenyl)ethanol | PCC, DCM, room temp, 2 h | 92 | High yield, mild oxidation |

| Acetylation + Bromination (Patent) | 4-Fluoroaniline | Acetic anhydride, glacial acetic acid, Br₂, H₂O₂ | >90 | Industrial scale, high purity, two-step |

Research Findings and Mechanistic Insights

- Regioselectivity : Computational studies (e.g., Density Functional Theory) confirm that the α-position adjacent to the ketone is the most electron-deficient site, favoring bromination there over aromatic ring bromination.

- Reaction control : Temperature and stoichiometry are critical to avoid polybromination.

- Oxidizing agents : Use of hydrogen peroxide or sodium hypochlorite in bromination steps helps maintain monobrominated product selectivity by controlling bromine release.

- Purification : Flash chromatography and recrystallization are essential to isolate pure 4-bromo-2-fluoroacetophenone, removing dibromo and other side products.

化学反应分析

Types of Reactions: 4-Bromo-2-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 1-(4-Bromo-2-fluorophenyl)ethanol.

Oxidation: 1-(4-Bromo-2-fluorophenyl)acetic acid.

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediates

4-Bromo-2-fluoroacetophenone serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it has been utilized in synthesizing compounds that exhibit anti-cancer properties and other therapeutic effects.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound possess significant anticancer activity. In a study published in a peer-reviewed journal, several derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Materials Science

Polymer Chemistry

In materials science, this compound is used as a building block for creating functional polymers. Its bromine and fluorine substituents enhance the thermal stability and mechanical properties of the resulting materials. Research indicates that polymers derived from this compound can be utilized in coatings, adhesives, and other applications requiring high-performance materials .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Excellent |

| Applications | Coatings, Adhesives |

Analytical Chemistry

Analytical Reagents

this compound is employed as an analytical reagent in various chemical analyses. Its ability to form stable complexes with metal ions makes it useful in determining the presence of specific metals in samples through spectroscopic methods.

Case Study: Metal Ion Detection

A study explored the use of this compound in detecting trace amounts of heavy metals in environmental samples. The compound was shown to form colored complexes with metal ions, allowing for quantification using UV-Vis spectroscopy . This application highlights its utility in environmental monitoring and safety assessments.

Organic Synthesis

Synthetic Pathways

The compound is also a key reagent in organic synthesis, particularly in the formation of various organic molecules through electrophilic aromatic substitution reactions. Its reactivity allows chemists to introduce functional groups into aromatic systems efficiently.

Example Reaction: Electrophilic Substitution

The bromine atom on the aromatic ring can facilitate further substitutions, leading to complex organic molecules that are valuable in both academic research and industrial applications .

作用机制

The mechanism of action of 4-Bromo-2-fluoroacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is valuable in biochemical research .

相似化合物的比较

Table 1: Comparative Analysis of Brominated Acetophenones

Key Differences

(i) Substituent Effects on Reactivity

- This compound: The para-bromo and ortho-fluoro groups create a steric and electronic environment favorable for cyclization reactions, enabling efficient synthesis of chromones .

- 2-Bromo-4'-methoxyacetophenone: The methoxy group at the 4'-position enhances solubility in polar solvents, making it suitable for reactions requiring mild conditions .

生物活性

4-Bromo-2-fluoroacetophenone (CAS Number: 625446-22-2) is a synthetic organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article presents a detailed overview of its biological properties, including antimicrobial effects, enzyme inhibition, and implications for drug development.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to an acetophenone core. Its molecular formula is , and it exists as a solid at room temperature with a melting point of approximately 47-49 °C. The presence of halogens (bromine and fluorine) enhances its reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, particularly:

- Staphylococcus aureus

- Chromobacterium violaceum

These properties suggest its potential utility in developing new antimicrobial agents aimed at combating resistant bacterial infections .

Enzyme Inhibition Studies

The compound has been employed in studies focused on enzyme inhibition. Its electrophilic nature allows it to interact with nucleophilic sites on enzymes, potentially leading to the inhibition of their activity. This mechanism is crucial for understanding how such compounds can be used to modulate biological pathways, particularly in drug design .

Case Studies and Experimental Data

-

Antimicrobial Activity Assessment :

- Study Design : In vitro assays were conducted to evaluate the minimum inhibitory concentration (MIC) of this compound against selected bacterial strains.

- Results : The compound demonstrated an MIC of approximately 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

-

Enzyme Interaction Studies :

- Objective : To determine the inhibitory effects on specific enzymes involved in metabolic pathways.

- Findings : The compound was found to inhibit enzyme activity by approximately 60% at concentrations of 50 µM, suggesting its role as a potent inhibitor in biochemical reactions .

The mechanism by which this compound exerts its biological effects involves its ability to act as an electrophile. This characteristic allows it to form covalent bonds with nucleophilic amino acid residues in proteins, leading to alterations in enzyme function and protein interactions. Such modifications can result in significant biological outcomes, including the inhibition of pathogenic microorganisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Antimicrobial, enzyme inhibition |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Similar halogenation pattern | Moderate antimicrobial activity |

| 4-Fluorophenacyl bromide | Fluorine only | Limited biological studies |

This comparative analysis highlights how the specific substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to structurally similar compounds .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound.

- Pharmacological Applications : Development of derivatives with enhanced activity or reduced toxicity for therapeutic use.

- Clinical Trials : Evaluation of efficacy and safety profiles in vivo for potential applications in treating bacterial infections or other diseases.

常见问题

Basic: What are the recommended methods for synthesizing 4-Bromo-2-fluoroacetophenone and its derivatives?

Answer:

this compound can be synthesized via Friedel-Crafts acylation of 4-bromo-2-fluorobenzene using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Derivatives such as chalcones are synthesized by Claisen-Schmidt condensation with substituted hydroxyacetophenones under basic conditions (e.g., NaOH/ethanol). For example, 4-Bromo-2-fluorobenzaldehyde reacts with hydroxyacetophenones to form chalcones, which are cyclized to chromones using DMSO/I₂ .

Key Reaction Conditions:

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Chalcone formation | NaOH/ethanol, RT, 24h | Chalcone 3 | 70–85 |

| Cyclization | DMSO/I₂, 100°C, 6h | Chromen-4-one 4 | 60–75 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., bromo and fluoro groups at positions 4 and 2).

- IR Spectroscopy: Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br/F vibrations.

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrFO: 216.95).

- X-ray Crystallography: Resolve crystal structure using programs like SHELXL .

Example Data:

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.1 (d, J = 8.5 Hz, Ar-H), δ 2.6 (s, COCH₃) | |

| IR | 1695 cm⁻¹ (C=O), 680 cm⁻¹ (C-Br) |

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These studies reveal the electron-withdrawing effects of Br/F groups, influencing reactivity in cross-coupling reactions. Software like Gaussian or ORCA is used, with validation against experimental spectral data .

Computational Insights:

| Property | Value (DFT) | Experimental Correlation |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | Aligns with UV-Vis λ_max ~ 270 nm |

| Dipole Moment | 3.8 Debye | Matches solvation behavior |

Advanced: How are crystallographic data contradictions resolved for halogenated acetophenones?

Answer:

Discrepancies in melting points or unit cell parameters may arise from polymorphism or solvent inclusion. Refinement tools like SHELXL and OLEX2 are used to analyze diffraction data. For example, twinned crystals of this compound derivatives require integration of multiple datasets and validation via R-factor convergence (<5%).

Resolution Workflow:

Data Collection: High-resolution synchrotron data (λ = 0.7 Å).

Refinement: SHELXL with anisotropic displacement parameters.

Validation: Check CIF files using PLATON/ADDSYM.

Advanced: What strategies optimize the antimicrobial activity of this compound-derived chromones?

Answer:

Structure-activity relationship (SAR) studies guide modifications:

- Electron-withdrawing groups (e.g., -NO₂) enhance bacterial membrane disruption.

- Chloro-substitution at the chromone 3-position (via DMSO/CuCl₂) increases potency against Gram-positive strains .

Bioactivity Data:

| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|

| Chromone 4 | 12.5 | >100 |

| Chlorochromone 5 | 6.25 | 50 |

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage: 0–6°C in airtight, light-resistant containers to prevent decomposition .

- PPE: Nitrile gloves, lab coat, and fume hood use due to volatility (bp ~150°C at 12 mmHg).

- Waste Disposal: Neutralize with 10% NaOH before incineration.

Advanced: How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

Answer:

The bromo group undergoes Pd-catalyzed coupling with arylboronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid ). Optimized conditions include:

- Catalyst: Pd(PPh₃)₄ (2 mol%).

- Base: K₂CO₃ in THF/H₂O (3:1).

- Yields: 80–90% for biaryl products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。